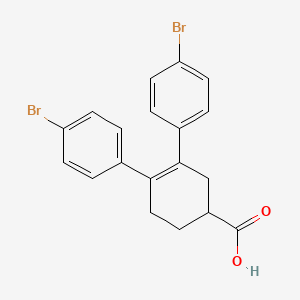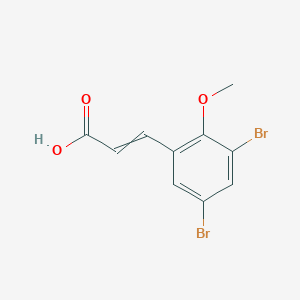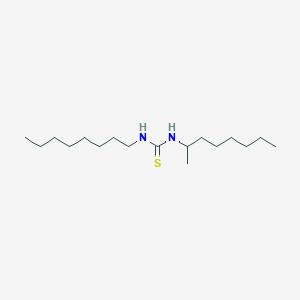![molecular formula C15H34N2O B14512893 1-[(3-Aminopropyl)amino]dodecan-2-OL CAS No. 62745-89-5](/img/structure/B14512893.png)
1-[(3-Aminopropyl)amino]dodecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Aminopropyl)amino]dodecan-2-OL is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of an amino group attached to a dodecane chain, which also contains a hydroxyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminopropyl)amino]dodecan-2-OL typically involves the reaction of dodecan-2-ol with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecan-2-ol+3-Aminopropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Aminopropyl)amino]dodecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of dodecan-2-one or dodecan-2-al.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of dodecan-2-yl halides or esters.
Scientific Research Applications
1-[(3-Aminopropyl)amino]dodecan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling and interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Aminopropyl)amino]dodecan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dodecan-1-ol: A primary alcohol with a similar dodecane chain but lacking the amino group.
3-Aminopropylamine: Contains the amino group but lacks the dodecane chain.
Dodecan-2-one: An oxidized form of dodecan-2-ol with a ketone group.
Uniqueness
1-[(3-Aminopropyl)amino]dodecan-2-OL is unique due to the presence of both an amino group and a hydroxyl group on a dodecane chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
62745-89-5 |
|---|---|
Molecular Formula |
C15H34N2O |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
1-(3-aminopropylamino)dodecan-2-ol |
InChI |
InChI=1S/C15H34N2O/c1-2-3-4-5-6-7-8-9-11-15(18)14-17-13-10-12-16/h15,17-18H,2-14,16H2,1H3 |
InChI Key |
UAHMFBHMXKMLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CNCCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


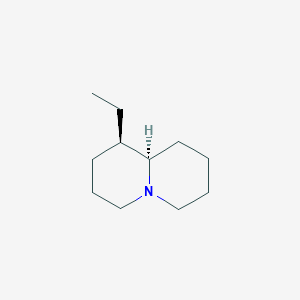
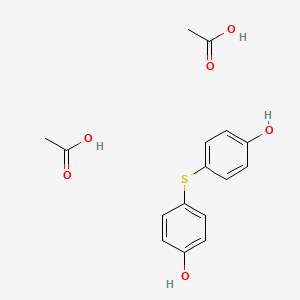
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
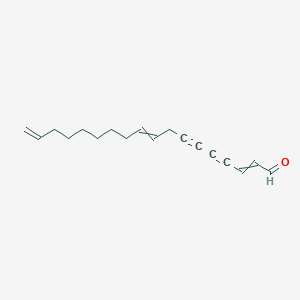



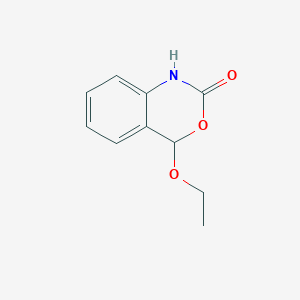
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

